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molecular formula C6H11F4N B8655648 1,1,2,2-Tetrafluoroethyldiethylamine CAS No. 680-63-7

1,1,2,2-Tetrafluoroethyldiethylamine

Cat. No. B8655648
M. Wt: 173.15 g/mol
InChI Key: SWADNLFRTHBCLE-UHFFFAOYSA-N
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Patent
US06664400B2

Procedure details

1,1,2,2-tetrafluoroethyldiethylamine is prepared by the addition of tetrafluoroethylene at pressures of up to 700 kPa (100 psig) to an agitated solution of diethylamine. Equipment used for this preparation consists of a one liter bomb in a barricaded rocker arm, on account of the explosive nature of tetrafluoroethylene at elevated pressures. The reaction is carried out between 25 and 91° C. The obtained crude product is fractionated at 14 kPa of pressure (100 mm Hg) to yield a liquid product having a boiling point between 70 and 90° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])=[C:3]([F:5])[F:4].[CH2:7]([NH:9][CH2:10][CH3:11])[CH3:8]>>[F:1][C:2]([N:9]([CH2:10][CH3:11])[CH2:7][CH3:8])([F:6])[CH:3]([F:5])[F:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(=C(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out between 25 and 91° C
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
to yield a liquid product

Outcomes

Product
Name
Type
product
Smiles
FC(C(F)F)(F)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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